1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl-
Overview
Description
1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- is an organic compound with the molecular formula C10H13Cl2NO. This compound is characterized by the presence of a propanol backbone substituted with a 3,4-dichlorobenzylamino group and a methyl group. It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- typically involves the reaction of 3,4-dichlorobenzylamine with 2-methyl-1-propanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,4-dichlorobenzylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, as a serotonin uptake inhibitor, it binds to serotonin transporters, preventing the reuptake of serotonin into presynaptic neurons. This increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and exerting antidepressant effects .
Comparison with Similar Compounds
1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- can be compared with similar compounds such as:
2-Amino-1-propanol: This compound has a similar propanol backbone but lacks the 3,4-dichlorobenzylamino group, resulting in different chemical and biological properties.
1,3-Dichloro-2-propanol: This compound contains two chlorine atoms on the propanol backbone but differs in its substitution pattern and functional groups.
The uniqueness of 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylamino]-2-methylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-11(2,7-15)14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGKPQZVDBIZCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224713 | |
Record name | 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73972-49-3 | |
Record name | 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073972493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC221130 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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